4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride
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Overview
Description
4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride is a derivative of spectinomycin, an aminocyclitol antibiotic. Spectinomycin is known for its ability to inhibit bacterial protein synthesis by binding to the 30S subunit of the ribosome . This compound has been studied for its potential to overcome resistance mechanisms that affect spectinomycin, making it a valuable candidate for further research and development .
Preparation Methods
The synthesis of 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride involves the modification of the spectinomycin molecule. One of the key synthetic routes includes the Barton deoxygenation reaction, which is used to remove the 6-hydroxy group from spectinomycin . This reaction is typically carried out under specific conditions to ensure the selective removal of the hydroxy group without affecting other functional groups on the molecule . Industrial production methods for this compound would likely involve scaling up the Barton deoxygenation reaction and optimizing the reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially enhancing its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxy and amino groups on the spectinomycin scaffold .
Scientific Research Applications
4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride involves its binding to the 30S ribosomal subunit, similar to spectinomycin . By binding to this subunit, the compound inhibits bacterial protein synthesis, preventing the bacteria from producing essential proteins required for their growth and survival . This action makes it effective against a range of bacterial pathogens, including those resistant to other antibiotics .
Comparison with Similar Compounds
4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride can be compared to other spectinomycin derivatives, such as:
6-Deoxyspectinomycin: Lacks the 6-hydroxy group, similar to this compound, but with different modifications.
Spectinamides: These compounds have additional aryl side chains that enhance their ribosomal binding and antimicrobial activity.
Aminomethyl Spectinomycins (amSPCs): These derivatives have modifications at the amino group, improving their activity against resistant bacterial strains.
The uniqueness of this compound lies in its specific deoxygenation at the 4-position, which may confer distinct advantages in terms of stability and activity compared to other derivatives .
Properties
Molecular Formula |
C14H28Cl2N2O7 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(1R,3S,5R,7S,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol;dihydrochloride |
InChI |
InChI=1S/C14H26N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5-13,15-20H,4H2,1-3H3;2*1H/t5-,6+,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |
InChI Key |
AUCVFMJYQIIYCF-UXALBSFZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O.Cl.Cl |
Canonical SMILES |
CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O.Cl.Cl |
Origin of Product |
United States |
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